N-{[5-(2-chloropropanoyl)thien-2-yl]methyl}acetamide
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Overview
Description
N-{[5-(2-chloropropanoyl)thien-2-yl]methyl}acetamide is a chemical compound with the molecular formula C10H12ClNO2S and a molecular weight of 245.73 g/mol . This compound is characterized by the presence of a thienyl group, a chloropropanoyl group, and an acetamide group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2-chloropropanoyl)thien-2-yl]methyl}acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloropropanoyl chloride and 2-thiophenemethanol.
Reaction: The 2-chloropropanoyl chloride is reacted with 2-thiophenemethanol in the presence of a base such as triethylamine to form the intermediate 5-(2-chloropropanoyl)thien-2-yl)methanol.
Acetylation: The intermediate is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Temperature Control: Maintaining precise temperature control to ensure the reaction proceeds efficiently.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2-chloropropanoyl)thien-2-yl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropropanoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thienyl derivatives.
Scientific Research Applications
N-{[5-(2-chloropropanoyl)thien-2-yl]methyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[5-(2-chloropropanoyl)thien-2-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(2-bromopropanoyl)thien-2-yl]methyl}acetamide
- N-{[5-(2-fluoropropanoyl)thien-2-yl]methyl}acetamide
- N-{[5-(2-iodopropanoyl)thien-2-yl]methyl}acetamide
Uniqueness
N-{[5-(2-chloropropanoyl)thien-2-yl]methyl}acetamide is unique due to the presence of the chloropropanoyl group, which imparts distinct chemical reactivity and properties. Compared to its bromine, fluorine, and iodine analogs, the chlorine derivative exhibits different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
N-[[5-(2-chloropropanoyl)thiophen-2-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c1-6(11)10(14)9-4-3-8(15-9)5-12-7(2)13/h3-4,6H,5H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXLARRXWVTLGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(S1)CNC(=O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601206499 |
Source
|
Record name | N-[[5-(2-Chloro-1-oxopropyl)-2-thienyl]methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601206499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874623-18-4 |
Source
|
Record name | N-[[5-(2-Chloro-1-oxopropyl)-2-thienyl]methyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874623-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[[5-(2-Chloro-1-oxopropyl)-2-thienyl]methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601206499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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